Cas no 187242-85-9 ((E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one)

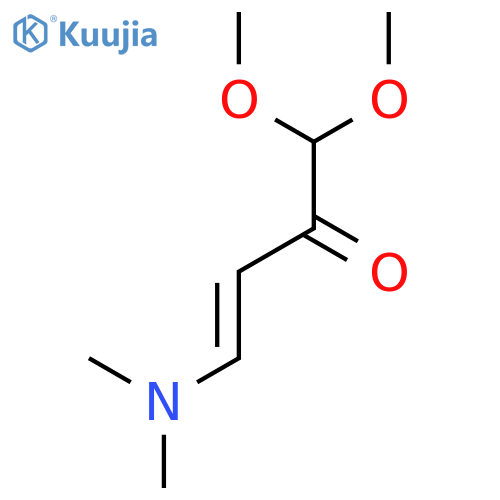

187242-85-9 structure

商品名:(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

CAS番号:187242-85-9

MF:C8H15NO3

メガワット:173.209602594376

MDL:MFCD00085024

CID:1094780

PubChem ID:5709580

(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

- (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one

- SCHEMBL950271

- 3-Buten-2-one,4-(dimethylamino)-1,1-dimethoxy-

- (3E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

- EN300-1657499

- (E)-4-(Dimethylamino)-1,1-dimethoxy-but-3-en-2-one

- 4-Dimethylamino-1,1-dimethoxybut-3-en-2-one

- D72665

- E-1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one

- 4-(Dimethylamino)-1 pound not1-dimethoxybut-3-en-2-one

- Z240126786

- DFZIBCAWOSFLFR-AATRIKPKSA-N

- 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

- [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine

- AKOS001404348

- 187242-85-9

- A9068

- (4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine

- AS-9616

- CS-W007214

- (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one

- (E)-4-Dimethylamino-1,1-dimethoxy-but-3-en-2-

- F8881-7781

- 1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one

- (E)-4-dimethylamino-1,1-dimethoxy-but-3-en-2-one

- A907641

- AMY11925

- 67751-23-9

- 4-dimethylamino-1,1-dimethoxy-3-butene-2-one

- EN300-27582

-

- MDL: MFCD00085024

- インチ: InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+

- InChIKey: DFZIBCAWOSFLFR-AATRIKPKSA-N

- ほほえんだ: O=C(/C=C/N(C)C)C(OC)OC

計算された属性

- せいみつぶんしりょう: 173.10519334g/mol

- どういたいしつりょう: 173.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 38.8Ų

(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1657499-100.0g |

[(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine |

187242-85-9 | 95.0% | 100.0g |

$909.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110238-1g |

(E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one |

187242-85-9 | 95% | 1g |

¥880 | 2023-04-15 | |

| Enamine | EN300-27582-1.0g |

(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |

187242-85-9 | 95.0% | 1.0g |

$557.0 | 2025-02-20 | |

| Enamine | EN300-1657499-50.0g |

[(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine |

187242-85-9 | 95.0% | 50.0g |

$563.0 | 2025-03-21 | |

| Enamine | EN300-27582-0.1g |

(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |

187242-85-9 | 95.0% | 0.1g |

$490.0 | 2025-02-20 | |

| Enamine | EN300-27582-10.0g |

(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |

187242-85-9 | 95.0% | 10.0g |

$2393.0 | 2025-02-20 | |

| 1PlusChem | 1P00ATAH-15g |

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one |

187242-85-9 | 98% | 15g |

$368.00 | 2024-06-17 | |

| Enamine | EN300-27582-0.05g |

(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |

187242-85-9 | 95.0% | 0.05g |

$468.0 | 2025-02-20 | |

| Enamine | EN300-27582-5g |

(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |

187242-85-9 | 90% | 5g |

$1614.0 | 2023-09-10 | |

| A2B Chem LLC | AF03721-250mg |

(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one |

187242-85-9 | 95% | 250mg |

$31.00 | 2024-04-20 |

(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

187242-85-9 ((E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:187242-85-9)(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

清らかである:99%/99%

はかる:5g/25g

価格 ($):224.0/783.0